Home > Products > Screening Compounds P60985 > N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 940983-01-7

N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2990505
CAS Number: 940983-01-7
Molecular Formula: C18H16Cl2N4O2
Molecular Weight: 391.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide (TR001)

  • Compound Description: TR001 is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). It was developed as a second-generation analog of an earlier isoxazole-based mtPTP inhibitor, exhibiting improved plasma stability. TR001 proved efficacious in a zebrafish model of muscular dystrophy, a condition linked to mtPTP dysfunction.
  • Relevance: TR001 shares the core 1H-1,2,3-triazole-4-carboxamide structure with the target compound, N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Both compounds feature an aromatic ring substituted at the N1 position and an amide group at the C4 position of the triazole ring. The primary structural differences lie in the substituents on the aromatic rings and the presence of a methoxymethyl group at the C5 position of the triazole ring in the target compound.

2. 5-methyl-1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide derivatives

  • Compound Description: This refers to a series of compounds, not a single entity. These derivatives are characterized by a 5-methyl group and a 1-(4-methylphenyl) substituent on the 1H-1, 2, 3-triazole-4-carboxamide core. The N-substituent on the carboxamide group was varied within this series. The specific biological activity of these derivatives was not explicitly stated in the provided abstract.
  • Relevance: These derivatives are structurally related to N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide by sharing the 1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide core structure. The key difference is the presence of a methoxymethyl group at the C5 position instead of a methyl group in the target compound and the varying N-substituents on the amide group.

3. 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound was synthesized and evaluated for anticancer activity as part of a broader 1H-1,2,3-triazole-4-carboxamide library. Its specific anticancer activity was not detailed in the provided abstract. The compound's crystal structure revealed specific orientations of the cyclopropyl ring relative to the benzene and triazole rings, and its intermolecular interactions in the crystal lattice were characterized.
  • Relevance: This compound shares a significant structural similarity with N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Both possess the 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide core. The differences lie in the C5 substituent on the triazole ring (cyclopropyl vs. methoxymethyl) and the N-substituent on the amide (2-hydroxyethyl vs. 3,4-dichlorophenyl).

Properties

CAS Number

940983-01-7

Product Name

N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.25

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-3-6-13(7-4-11)24-16(10-26-2)17(22-23-24)18(25)21-12-5-8-14(19)15(20)9-12/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

SFZTYTJLVMFCSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)COC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.